Hulupone
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Overview
Description
Hulupone belongs to the class of organic compounds known as vinylogous acids. These are organic compounds containing a hydroxyl group, which is indirectly attached to a carbonyl via an intervening vinyl (>C=C<) moiety. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in alcoholic beverages. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
1. Chemical Structure and Properties
Hulupone represents a group of hop bitter substances, closely related to oxyhumulnic acid, characterized by a distinct five-membered ring structure. These compounds have been studied for their physico-chemical properties and behavior in hydrogenation and oxidation processes (Spetsig & Steninger, 1960).
2. Bitterness Intensity in Beer
Research has shown that hulupones are significant in contributing to the bitterness of beer. Hulupones are found to be 84% as bitter as iso-α-acids, suggesting their substantial role in the flavor profile of beer (Algazzali & Shellhammer, 2016).
3. Significance in Brewing
Hulupones, derived from the oxidation of β acids in hops, play a role in the colorimetric, spectrophotometric, and conductimetric analysis of hops and beer. They demonstrate the contribution of β acids to the bittering substances in beer (Stevens & Wright, 1961).
4. Preparation and Purification Methods
Methods for the preparation and purification of this compound using high-performance liquid chromatography have been developed. These procedures facilitate the study of hulupones in a more controlled and quantifiable manner (James, Tynan, Murrough, & Byrne, 1990).
5. Stability and Calibration Standards
Dicyclohexylamine complexes of hulupones have been prepared for use as stable calibration standards in high-performance liquid chromatography (HPLC). This development aids in the accurate measurement of these compounds in beer analysis (Maye, Leker, & Smith, 2016).
6. In Vitro Metabolism
The in vitro metabolism of hulupones was investigated, revealing insights into the biotransformation products of these compounds. This research is crucial for understanding the bioavailability of hulupones following ingestion in hop-based products (Cattoor et al., 2013).
7. Impact on Soil Chemistry
A study on the chemical composition of soil in the Hulu River Area indicated that terrain significantly influences soil chemistry, affecting the growth and quality of plant-based products like hops, which may indirectly impact this compound levels (Lü Xiu-Li, 2012).
properties
CAS RN |
468-62-2 |
---|---|
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-hydroxy-5-(3-methylbutanoyl)-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C20H28O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7-8,14,22H,9-11H2,1-6H3 |
InChI Key |
YDAFVJGIRJZGKB-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=O)C(C1=O)(CC=C(C)C)CC=C(C)C)O |
Other CAS RN |
468-62-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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